(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
Description
The compound "(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid" is a boronic acid derivative that is of significant interest in organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of protective groups to stabilize the boronic acid moiety during the reaction sequence. For instance, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate is synthesized by alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate as a key step . Similarly, the synthesis of α-sulfanyl-substituted indole-3-acetic acids utilizes boronic acid to accelerate a three-component reaction, demonstrating the utility of boronic acids in multi-component synthesis .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to an organic framework. The boron atom typically forms a trigonal planar geometry, which can interact with various nucleophiles due to its empty p-orbital. This unique geometry and electronic structure make boronic acids suitable for a wide range of chemical transformations.
Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of biaryl compounds. The abstracts provided do not directly discuss the use of "(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid" in such reactions, but they do highlight the reactivity of boronic acids in other contexts. For example, the acceleration of the synthesis of α-sulfanyl-substituted indole-3-acetic acids by boronic acid catalysis is a testament to their reactivity . Additionally, the activation of carboxylic acids using tert-butyl carbonates in the presence of DMAP showcases the versatility of boronic acid derivatives in peptide synthesis .
Physical and Chemical Properties Analysis
Boronic acid derivatives exhibit a range of physical and chemical properties that are influenced by their substituents. The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis to protect amines. The BOC group can be introduced through reactions with di-tert-butyl dicarbonate (BOC2O), as demonstrated in the synthesis of N-tert-butoxycarbonyl (BOC) protected polyoxovanadate . The physical properties such as solubility, melting point, and stability of boronic acid derivatives can vary significantly depending on the nature of the substituents and the overall molecular structure.
Scientific Research Applications
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Pharmaceutical Research
- Summary of Application : “(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid” has been used in pharmaceutical research, particularly in the development of new drugs. It has shown promising results in preclinical studies as a potential anticancer agent.
- Results or Outcomes : While the specific outcomes can vary, the compound has shown promise in preclinical studies, indicating potential for further development as an anticancer agent.
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Biopharmaceutical Formulations
- Summary of Application : The tert-butyl group in “(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid” is similar to that in tert-butanol, which has been investigated for its impact on biopharmaceutical formulations .
- Methods of Application : This research involves investigating the interactions between proteins and various excipients in the presence of tert-butyl alcohol . Techniques such as differential scanning calorimetry and freeze-drying microscopy are used to characterize these mixtures .
- Results or Outcomes : The research found that tert-butyl alcohol had a detrimental impact on the recovery of the proteins investigated, and no combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .
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Catalytic Protodeboronation
- Summary of Application : This compound has been used in the catalytic protodeboronation of pinacol boronic esters . This process is a key step in the synthesis of many organic compounds .
- Methods of Application : The protodeboronation process involves the removal of a boron group from the boronic ester, which can then be replaced with another functional group .
- Results or Outcomes : This method has been used in the synthesis of various organic compounds, including methoxy protected (−)-Δ8-THC and cholesterol .
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Chemical Supplier
- Summary of Application : “(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid” is also sold by chemical suppliers for use in various types of research .
- Methods of Application : Researchers can purchase this compound and use it as a reagent in their experiments .
- Results or Outcomes : The outcomes of these experiments can vary widely depending on the specific research goals .
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Chemical Education
- Summary of Application : “(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid” can be used in educational settings as an example of a boronic acid, which are important compounds in organic chemistry .
- Methods of Application : This could involve using the compound in demonstration experiments or in problem sets for students .
- Results or Outcomes : The outcomes would be educational, helping students to better understand the properties and reactivity of boronic acids .
properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7,14-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJCGIZQPLKYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501267771 | |
Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid | |
CAS RN |
380430-69-3 | |
Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380430-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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